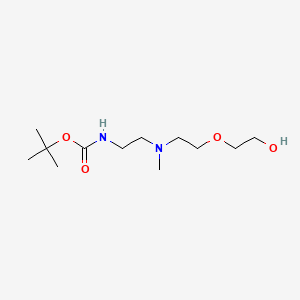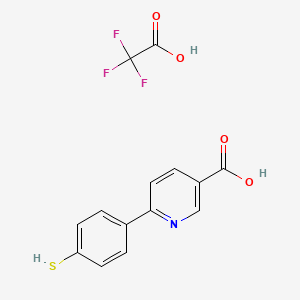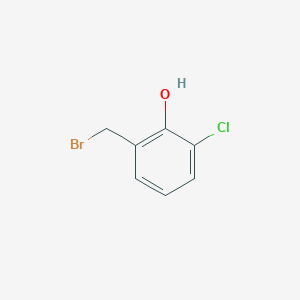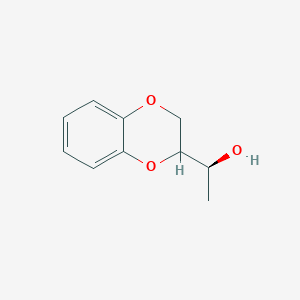
(1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol is an organic compound that features a benzodioxin ring fused with an ethan-1-ol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Ethan-1-ol Group: The ethan-1-ol group can be introduced via a Grignard reaction where the benzodioxin ring is reacted with ethylene oxide in the presence of a magnesium halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry
In chemistry, (1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may act as a modulator of enzyme activity or as a ligand for receptor studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its unique structural properties make it valuable for creating materials with specific characteristics.
作用机制
The mechanism of action of (1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
- 2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanol
- 1-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-1-ol
- 1-(2,3-dihydro-1,4-benzodioxin-2-yl)butan-1-ol
Uniqueness
(1S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of the benzodioxin ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
(1S)-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanol |
InChI |
InChI=1S/C10H12O3/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-5,7,10-11H,6H2,1H3/t7-,10?/m0/s1 |
InChI 键 |
BWBUOEGIFALLRE-BYDSUWOYSA-N |
手性 SMILES |
C[C@@H](C1COC2=CC=CC=C2O1)O |
规范 SMILES |
CC(C1COC2=CC=CC=C2O1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


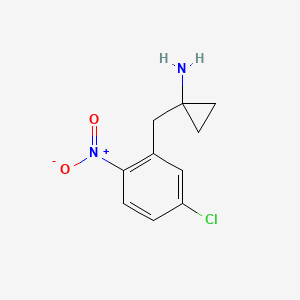
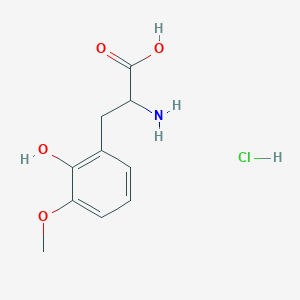
![rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B13584752.png)
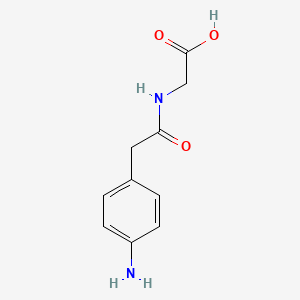
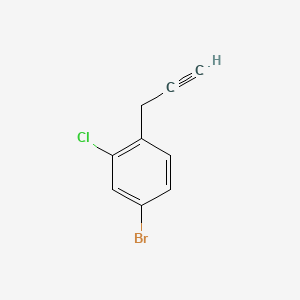
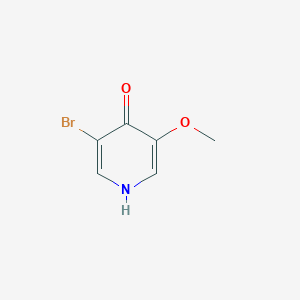
![1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B13584786.png)
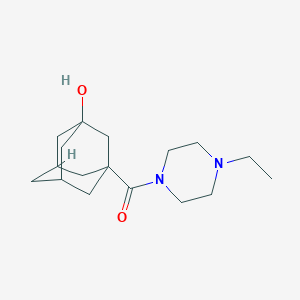
![tert-butylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B13584801.png)
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13584805.png)
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-dihydropyrimidine-2,4-dione](/img/structure/B13584811.png)
